4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile
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Overview
Description
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile is a complex organic compound that features an indole core structure. Indoles are significant heterocyclic systems found in many natural products and drugs, known for their biological activities . This compound is particularly interesting due to the presence of a trifluoromethyl group, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroaromatics and vinyl Grignard reagents.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods
Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing greener solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. Indole derivatives often bind to multiple receptors, influencing various biological pathways . The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological roles .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with significant biological activity.
1-Methylindole-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
Uniqueness
4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability compared to other indole derivatives .
Properties
IUPAC Name |
4-[1-methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-21-13-3-2-11(16(17,18)19)6-10(13)7-14(21)15(23)22-4-5-24-9-12(22)8-20/h2-3,6-7,12H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQHVQGJIQNVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C=C1C(=O)N3CCOCC3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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